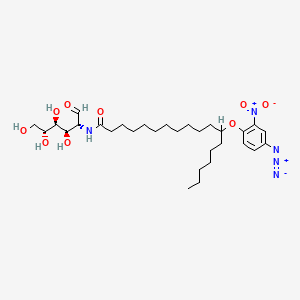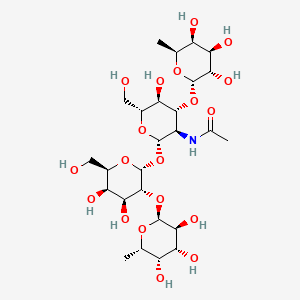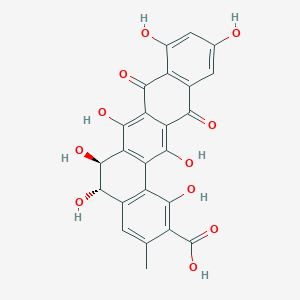
11-O-Demethylpradinone II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-O-Demethylpradinone II is a member of tetracenes and a member of p-quinones.
Scientific Research Applications
Biosynthetic Pathway Analysis : Research has shown that "11-O-Demethylpradinone II" is involved in the biosynthetic pathways of certain antibiotics. Saitoh et al. (1995) investigated the biosynthesis of pradimicin S and found that "11-O-Demethylpradinone II" is converted to pradimicin S, outlining a potential biosynthetic pathway for these antibiotics (Saitoh et al., 1995).
Antibiotic Biosynthesis : Kakinuma et al. (1993) further explored the biosynthesis of the pradimicin-benanomicin family of antibiotics. Their study revealed that "11-O-Demethylpradinone II" plays a role in this process, suggesting its importance in the natural production of these compounds (Kakinuma et al., 1993).
Metabolite Structure Determination : Tsuno et al. (1993) isolated various metabolites produced by mutants derived from a high pradimicins producer. Among these metabolites were novel analogs of the pradimicin A aglycone, including "11-O-Demethylpradinone II". This study contributes to understanding the structural diversity and formation of these compounds (Tsuno et al., 1993).
Demethylases in Plant Metabolism : Hagel and Facchini (2010) discussed the role of demethylases, including those involved in O-demethylation like "11-O-Demethylpradinone II", in various biological processes. This study highlights the significance of these enzymes in specialized plant metabolism and other biological systems (Hagel & Facchini, 2010).
DNA Demethylation Mechanisms : Ito et al. (2011) provided evidence for a route for DNA demethylation in animals, which could be related to processes involving compounds like "11-O-Demethylpradinone II". Their study identified cytosine derivatives in genomic DNA as products of Tet proteins, suggesting a potential link with demethylation processes (Ito et al., 2011).
properties
Product Name |
11-O-Demethylpradinone II |
|---|---|
Molecular Formula |
C24H16O11 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(5S,6S)-1,5,6,7,9,11,14-heptahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C24H16O11/c1-5-2-7-12(19(29)10(5)24(34)35)13-14(23(33)18(7)28)22(32)16-15(21(13)31)17(27)8-3-6(25)4-9(26)11(8)20(16)30/h2-4,18,23,25-26,28-29,31-33H,1H3,(H,34,35)/t18-,23-/m0/s1 |
InChI Key |
WPQNJCYILUYTQH-MBSDFSHPSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C([C@@H]([C@H]2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



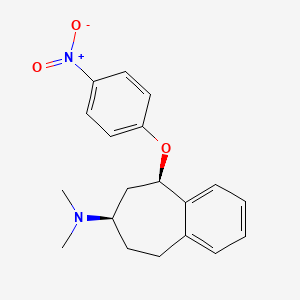
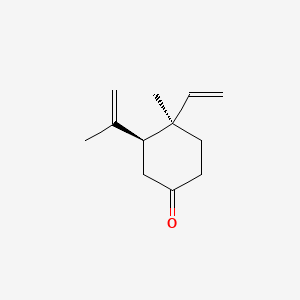
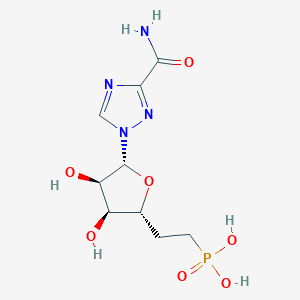
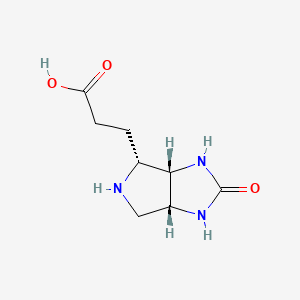
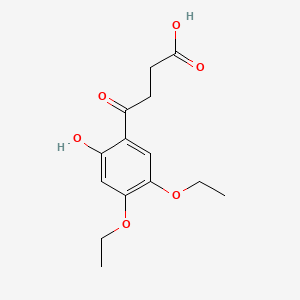
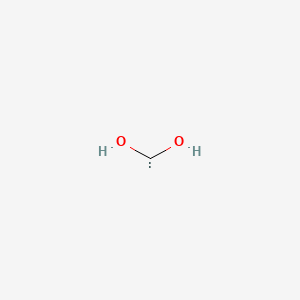
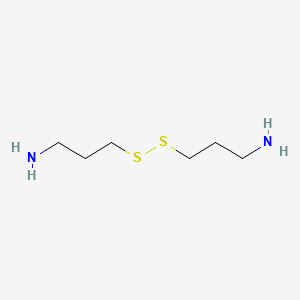
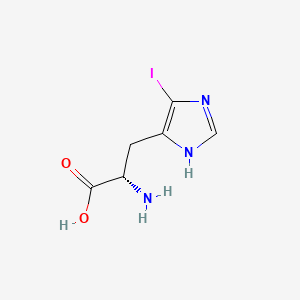
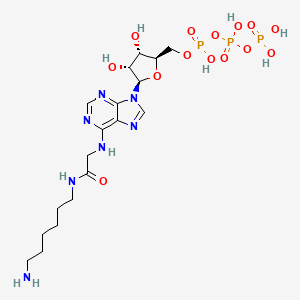
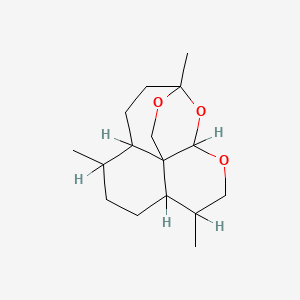
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-hydroxyethyl)-N-methylphosphonamidic acid](/img/structure/B1208580.png)
